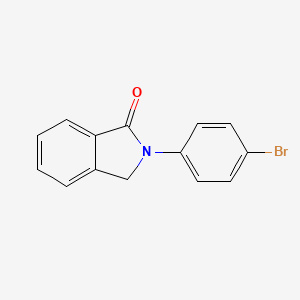
2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromophenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1-one scaffold, which can then be further functionalized to introduce the bromophenyl group . Another method involves the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with N-Bromosuccinimide in the presence of benzoyl peroxide as a catalyst .
Industrial Production Methods
Industrial production of 2-(4-bromophenyl)isoindolin-1-one often employs solventless conditions to enhance the green chemistry aspect of the synthesis. This involves simple heating and purification methods that minimize the use of harmful solvents .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoindoline nucleus.
Reduction: This reaction can modify the bromophenyl substituent or the isoindoline ring.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium iodide in acetone or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1-one derivatives, which can have different functional groups replacing the bromine atom or modifying the isoindoline ring .
Scientific Research Applications
2-(4-Bromophenyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)isoindolin-1-one involves its interaction with specific molecular targets. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Another member of the isoindoline family, known for its diverse chemical reactivity and applications.
4-Bromoisoindolin-1-one: Similar in structure but lacks the phenyl substituent at the 2-position.
Uniqueness
2-(4-Bromophenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one, also known as N-(4-bromophenyl)phthalimide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H8BrNO2
- Molecular Weight : 302.12 g/mol
- CAS Number : 40101-31-3
- InChI Key : DNQCPYWSXMATIN-UHFFFAOYSA-N
1. Cholesterol Synthesis Inhibition
Research indicates that this compound acts as a hypocholesterolemic agent. It inhibits cholesterol synthesis, which may have implications for cardiovascular health. This effect is particularly relevant in the context of hyperlipidemia treatment .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentrations (MIC) for several tested strains indicate moderate to strong activity compared to standard antibiotics .
3. Immunosuppressive Properties
A study evaluating immunosuppressive activity found that derivatives of isoindoline compounds exhibit significant effects on immune response modulation. This suggests potential applications in autoimmune diseases and organ transplantation .
4. Anticancer Potential
The compound's structure allows it to interfere with angiogenesis—a critical process in tumor growth. Inhibiting angiogenesis can be a valuable strategy in cancer therapy, making this compound a candidate for further investigation in oncological applications .
Data Table: Summary of Biological Activities
Case Study 1: Cholesterol Regulation
In a controlled study involving hyperlipidemic rats, administration of this compound resulted in a statistically significant reduction in serum cholesterol levels compared to the control group. This finding supports its role as a therapeutic agent for managing cholesterol levels.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations of 50 µg/mL and above, the compound exhibited comparable activity to ampicillin, highlighting its potential as an alternative antimicrobial agent.
Case Study 3: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations above 10 µM without affecting non-tumorigenic cells. This selectivity suggests a promising therapeutic window for cancer treatment .
Properties
Molecular Formula |
C14H10BrNO |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
InChI Key |
RYVFNBCWCZCHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















